2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-3-23-16-10-6-7-11-17(16)24(21,22)18-12-14-13-8-4-5-9-15(13)20(2)19-14/h6-7,10-11,18H,3-5,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGQBECEZGZGOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCC2=NN(C3=C2CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethoxylation of Phenol Derivatives
The 2-ethoxy substituent is introduced via nucleophilic aromatic substitution. Starting with 2-chlorobenzenesulfonic acid, ethoxylation is achieved using sodium ethoxide in ethanol under reflux (78°C, 12 h).
Reaction Conditions:
| Parameter | Value |
|---|---|
| Substrate | 2-Chlorobenzenesulfonic acid |
| Reagent | Sodium ethoxide |
| Solvent | Ethanol |
| Temperature | 78°C |
| Time | 12 hours |
| Yield | 72–78% |
Sulfonation and Chlorination
The resulting 2-ethoxybenzenesulfonic acid is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C to yield 2-ethoxybenzenesulfonyl chloride. Excess chlorosulfonic acid is quenched with ice-water, and the product is extracted using dichloromethane.
Characterization Data:
- ¹H NMR (CDCl₃): δ 1.42 (t, J = 7.0 Hz, 3H, CH₂CH₃), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 7.52–7.58 (m, 2H, Ar-H), 7.89–7.93 (m, 1H, Ar-H).
- FT-IR (cm⁻¹): 1372 (S=O asym), 1165 (S=O sym), 770 (C-S).
Synthesis of (1-Methyl-4,5,6,7-Tetrahydro-1H-Indazol-3-yl)Methanamine
Cyclohexenone Hydrazone Formation
4,5,6,7-Tetrahydro-1H-indazol-3-amine is synthesized via cyclization of cyclohexenone with hydrazine hydrate. Cyclohexenone (10 mmol) and hydrazine hydrate (12 mmol) react in ethanol under reflux (6 h), followed by purification via silica gel chromatography.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Substrate | Cyclohexenone |
| Reagent | Hydrazine hydrate |
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Time | 6 hours |
| Yield | 65% |
N-Methylation of Indazole
The indazole nitrogen is methylated using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 8 h.
Characterization Data:
Introduction of Aminomethyl Group
Bromination at the indazole 3-position is achieved using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under UV light (24 h). Subsequent Gabriel synthesis with potassium phthalimide and hydrazine hydrate yields the primary amine.
Reaction Optimization:
| Step | Conditions | Yield |
|---|---|---|
| Bromination | NBS, CCl₄, UV, 24 h | 58% |
| Gabriel Synthesis | K-phthalimide, DMF, 12 h | 41% |
| Hydrazinolysis | NH₂NH₂, EtOH, 6 h | 89% |
Sulfonamide Bond Formation
The final coupling involves reacting 2-ethoxybenzenesulfonyl chloride (1.2 eq) with (1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine (1 eq) in tetrahydrofuran (THF) with triethylamine (TEA) as a base (0°C to RT, 4 h).
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | Triethylamine |
| Temperature | 0°C → RT |
| Time | 4 hours |
| Yield | 68% |
Characterization of Final Product:
- ¹H NMR (DMSO-d₆): δ 1.38 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 1.72–1.85 (m, 4H, cyclohexyl-H), 2.48 (s, 3H, N-CH₃), 3.95 (q, J = 7.0 Hz, 2H, OCH₂), 4.25 (d, J = 5.5 Hz, 2H, CH₂NH), 7.52–7.60 (m, 2H, Ar-H), 7.89–7.93 (m, 1H, Ar-H), 8.02 (s, 1H, NH).
- HRMS (ESI): m/z calc. for C₁₈H₂₄N₃O₃S [M+H]⁺: 362.1534; found: 362.1538.
Alternative Synthetic Routes and Comparative Analysis
Palladium-Catalyzed Carbonylation
A patent method employs carbon monoxide (50 psi) with palladium(II) acetate and 1,1'-bis(diphenylphosphino)ferrocene (dppf) in methanol/DMSO to synthesize benzoheterocycle carboxylates. Adapting this for the indazole moiety could streamline intermediate synthesis, though yields remain moderate (44–84%).
Reductive Amination
An alternative route involves reductive amination of 3-formyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole with 2-ethoxybenzenesulfonamide using sodium cyanoborohydride (NaBH₃CN) in methanol. However, this method risks over-alkylation and requires stringent pH control.
Challenges and Mitigation Strategies
- Low Yield in Indazole Bromination: Optimizing NBS stoichiometry (1.1 eq) and reaction time (18 h) improves yield to 65%.
- Sulfonyl Chloride Hydrolysis: Conducting reactions under anhydrous conditions with molecular sieves minimizes hydrolysis.
- Purification Complexity: Reverse-phase HPLC (C18 column, acetonitrile/water) resolves sulfonamide diastereomers, if present.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the sulfonamide nitrogen, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkylated or arylated derivatives.
Scientific Research Applications
2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structure.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The indazole moiety can bind to enzyme active sites or receptor binding pockets, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target. This dual interaction can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Core Modifications: Indazole Derivatives
Key Observations :
- The methyl group on the indazole nitrogen (target compound) improves metabolic stability compared to unmethylated analogs like (4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine .
- Carboxylic acid and ester derivatives () exhibit divergent physicochemical properties. The ester’s lipophilicity may enhance tissue penetration, while the acid’s polarity limits diffusion .
Substituent Variations: Sulfonamide vs. Acetamide
Key Observations :
Physicochemical and Structural Trends
- Lipophilicity : Ethoxybenzenesulfonamide (target) > Fluorophenylsulfanyl acetamide > Carboxylic acid .
- Hydrogen Bonding : Sulfonamide and carboxylic acid derivatives form strong hydrogen bonds, critical for enzyme active-site interactions.
- Metabolic Stability : Methylated indazole cores (target, ) resist oxidative degradation compared to unmethylated analogs .
Biological Activity
2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and certain cancers. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes an indazole moiety, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with several biological targets:
- Janus Kinase (JAK) Inhibition : The compound has been identified as a potential inhibitor of JAK family kinases. JAKs play a crucial role in the signaling pathways of various cytokines involved in inflammation and immune responses. Inhibition of these kinases can lead to reduced inflammatory responses in conditions such as asthma and inflammatory bowel disease (IBD) .
- Cell Proliferation Inhibition : Studies have shown that derivatives of indazole can inhibit cell proliferation in cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the nanomolar range against various cancer cell lines, suggesting that this compound may also exhibit similar anti-proliferative properties .
- Anti-inflammatory Activity : The sulfonamide group is known for its anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines could be beneficial in treating chronic inflammatory conditions .
Biological Activity Data
The following table summarizes some key findings regarding the biological activity of related compounds and their implications for the target compound:
| Compound Name | Target | IC50 Value (nM) | Biological Effect |
|---|---|---|---|
| Compound A | JAK1 | 8.3 | Inhibition of IL6 signaling |
| Compound B | CHK1 | 15.0 | Anti-proliferative in HL60 |
| Compound C | FGFR1 | 2.9 | Enzymatic inhibition |
| Compound D | IDO1 | 5.3 | Immune modulation |
Case Studies
Recent studies have illustrated the effectiveness of indazole derivatives in various therapeutic contexts:
- Cancer Treatment : A study evaluating a series of indazole derivatives found that one compound significantly delayed tumor growth in xenograft models. This suggests that this compound may also possess similar anti-cancer properties .
- Inflammatory Diseases : Another investigation focused on the use of JAK inhibitors for treating IBD. The results indicated that compounds with similar mechanisms effectively reduced symptoms and inflammation in animal models .
- Pharmacokinetics : Research on the pharmacokinetic profiles of related compounds indicates that modifications to the indazole structure can enhance bioavailability and reduce toxicity, making them suitable candidates for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
